1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one
Overview
Description
1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one is a heterocyclic compound with the molecular formula C12H20N2O. It is characterized by a seven-membered ring structure containing nitrogen atoms, making it part of the azepine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexanone oxime with caprolactam under acidic conditions, leading to the formation of the desired azepine derivative . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azepine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3,4,5,6-tetrahydro-2H-azepine: Another azepine derivative with similar structural features.
7-methoxy-3,4,5,6-tetrahydro-2H-azepine: A methoxy-substituted azepine with distinct chemical properties.
Uniqueness
1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c15-12-8-4-2-6-10-14(12)11-7-3-1-5-9-13-11/h1-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARNDXDNXFIUHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)N2CCCCCC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343749 | |
Record name | 2H-Azepin-2-one, hexahydro-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22993-71-1 | |
Record name | 2H-Azepin-2-one, hexahydro-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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